N-butyl-3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzamide
Overview
Description
N-butyl-3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a quinoline moiety, which is known for its diverse biological activities. The compound’s structure includes a butyl group, a chloro substituent, and a hydroxy-methoxy quinoline moiety, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Hydroxy and Methoxy Groups: The hydroxy and methoxy groups can be introduced through selective functionalization reactions, such as hydroxylation and methylation.
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting the appropriate benzoyl chloride with butylamine in the presence of a base such as triethylamine.
Coupling of the Quinoline and Benzamide Moieties: The final step involves coupling the quinoline moiety with the benzamide core through a nucleophilic substitution reaction, using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-butyl-3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro substituent can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide), and acetic acid.
Reduction: LiAlH4, sodium borohydride (NaBH4), and ethanol.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of a quinoline ketone derivative.
Reduction: Formation of a dechlorinated benzamide derivative.
Substitution: Formation of various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-butyl-3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-butyl-3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s quinoline moiety can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-butylbenzamide: Lacks the quinoline moiety and has different biological activities.
2-chloro-6-methoxyquinoline: Lacks the benzamide core and has different chemical properties.
N-butyl-3-chloro-N-(quinolin-3-yl)methylbenzamide: Similar structure but lacks the hydroxy and methoxy groups.
Uniqueness
N-butyl-3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzamide is unique due to the presence of both the quinoline moiety and the benzamide core, along with the hydroxy and methoxy groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-butyl-3-chloro-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3/c1-3-4-10-25(22(27)15-6-5-7-18(23)12-15)14-17-11-16-13-19(28-2)8-9-20(16)24-21(17)26/h5-9,11-13H,3-4,10,14H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMDXJYUYSWJRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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